Cas no 632344-06-0 (methyl(1,1,1-trifluoropropan-2-yl)amine)

Methyl(1,1,1-trifluoropropan-2-yl)amine is a fluorinated amine compound characterized by its trifluoromethyl group, which enhances its stability and reactivity in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to act as a versatile building block for introducing trifluoromethylated motifs. Its structural features, including the secondary amine functionality, facilitate selective modifications in organic synthesis. The presence of fluorine atoms contributes to improved metabolic stability and lipophilicity in derived compounds. This makes it a useful intermediate for developing bioactive molecules with enhanced physicochemical properties. Careful handling is advised due to potential reactivity under certain conditions.
methyl(1,1,1-trifluoropropan-2-yl)amine structure
632344-06-0 structure
Product Name:methyl(1,1,1-trifluoropropan-2-yl)amine
CAS No:632344-06-0
MF:C4H8F3N
MW:127.108231544495
MDL:MFCD18736307
CID:2850955
PubChem ID:17980418
Update Time:2025-05-19

methyl(1,1,1-trifluoropropan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • methyl(1,1,1-trifluoropropan-2-yl)amine
    • 1,1,1-Trifluoro-N-methylpropan-2-amine
    • AKOS006346441
    • CS-0272304
    • SCHEMBL178431
    • EN300-316698
    • 632344-06-0
    • FS-6360
    • DTXSID40591902
    • N-Methyl-1,1,1-trifluoro-2-propylamine
    • MDL: MFCD18736307
    • Inchi: 1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3
    • InChI Key: LXYLQDHKQINDEX-UHFFFAOYSA-N
    • SMILES: FC(C(C)NC)(F)F

Computed Properties

  • Exact Mass: 127.06088375g/mol
  • Monoisotopic Mass: 127.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 68.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 33.3±40.0 °C at 760 mmHg
  • Flash Point: -26.1±27.3 °C
  • Vapor Pressure: 556.5±0.1 mmHg at 25°C

methyl(1,1,1-trifluoropropan-2-yl)amine Security Information

methyl(1,1,1-trifluoropropan-2-yl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
075785-250mg
N-Methyl-1,1,1-trifluoro-2-propylamine
632344-06-0 99%
250mg
£94.00 2022-03-01
Fluorochem
075785-1g
N-Methyl-1,1,1-trifluoro-2-propylamine
632344-06-0 99%
1g
£188.00 2022-03-01
Fluorochem
075785-25g
N-Methyl-1,1,1-trifluoro-2-propylamine
632344-06-0 99%
25g
£2334.00 2022-03-01
eNovation Chemicals LLC
Y1263018-50mg
N-METHYL-1,1,1-TRIFLUORO-2-PROPYLAMINE
632344-06-0 99%
50mg
$275 2024-06-06
eNovation Chemicals LLC
Y1263018-250mg
N-METHYL-1,1,1-TRIFLUORO-2-PROPYLAMINE
632344-06-0 99%
250mg
$370 2024-06-06
eNovation Chemicals LLC
Y1263018-1g
N-METHYL-1,1,1-TRIFLUORO-2-PROPYLAMINE
632344-06-0 99%
1g
$555 2024-06-06
eNovation Chemicals LLC
Y1263018-5g
N-METHYL-1,1,1-TRIFLUORO-2-PROPYLAMINE
632344-06-0 99%
5g
$1765 2024-06-06
eNovation Chemicals LLC
Y1263018-25g
N-METHYL-1,1,1-TRIFLUORO-2-PROPYLAMINE
632344-06-0 99%
25g
$4105 2024-06-06
Enamine
EN300-316698-0.05g
methyl(1,1,1-trifluoropropan-2-yl)amine
632344-06-0 95.0%
0.05g
$194.0 2025-03-19
Enamine
EN300-316698-0.1g
methyl(1,1,1-trifluoropropan-2-yl)amine
632344-06-0 95.0%
0.1g
$204.0 2025-03-19

Additional information on methyl(1,1,1-trifluoropropan-2-yl)amine

Comprehensive Overview of Methyl(1,1,1-trifluoropropan-2-yl)amine (CAS No. 632344-06-0)

Methyl(1,1,1-trifluoropropan-2-yl)amine (CAS No. 632344-06-0) is a fluorinated amine compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and material science. The compound's structure, featuring a trifluoromethyl group and a methylamine moiety, makes it a versatile intermediate in organic synthesis. Researchers and industry professionals are increasingly exploring its role in the development of novel bioactive molecules, driven by the growing demand for fluorine-containing compounds in drug discovery.

The rise of sustainable chemistry and green synthesis has further amplified interest in methyl(1,1,1-trifluoropropan-2-yl)amine. With the global push toward environmentally friendly processes, this compound's potential as a building block for low-toxicity and high-efficiency chemicals aligns well with modern industrial trends. Questions like "How is methyl(1,1,1-trifluoropropan-2-yl)amine synthesized?" or "What are the applications of fluorinated amines in medicine?" are frequently searched, reflecting the compound's relevance in cutting-edge research.

From a structural perspective, the presence of the trifluoropropyl group in methyl(1,1,1-trifluoropropan-2-yl)amine enhances its lipophilicity and metabolic stability, traits highly sought after in pharmaceutical design. This aligns with the increasing focus on drug bioavailability and targeted delivery systems, topics dominating discussions in medicinal chemistry forums. Additionally, its potential use in crop protection agents has sparked interest among agrochemical researchers, particularly in addressing challenges like pesticide resistance.

Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize methyl(1,1,1-trifluoropropan-2-yl)amine, ensuring its purity and suitability for high-value applications. The compound's stability under various conditions also makes it a candidate for advanced material synthesis, including polymers and coatings with enhanced durability. As the scientific community continues to explore fluorine's role in functional materials, this amine derivative remains a subject of active investigation.

In conclusion, methyl(1,1,1-trifluoropropan-2-yl)amine (CAS No. 632344-06-0) represents a compelling case study in the intersection of fluorine chemistry and industrial innovation. Its adaptability across multiple sectors—coupled with the ongoing demand for specialty chemicals—positions it as a key player in future scientific advancements. For researchers and manufacturers alike, understanding its properties and applications is essential to leveraging its full potential.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.